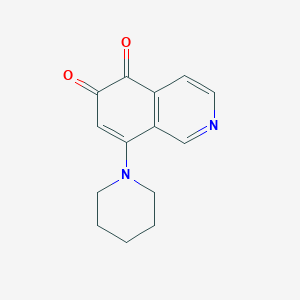
8-(1-Piperidinyl)-5,6-isoquinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE is a heterocyclic compound that features a piperidine ring attached to an isoquinoline-5,6-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often include controlled temperatures and the use of solvents like benzene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield piperidine-substituted isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
科学研究应用
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with unique electronic and optical properties .
作用机制
The mechanism of action of 8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of ERK and CDC2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further investigation in cancer therapy .
相似化合物的比较
Similar Compounds
7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262): Another piperidine-substituted quinoline derivative with potent anticancer activity.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: An alkaloid with a piperidine moiety, known for its antiproliferative effects.
Uniqueness
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
生物活性
8-(1-Piperidinyl)-5,6-isoquinolinedione is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
The chemical structure of this compound contributes to its biological activity. The isoquinoline framework is known for its diverse pharmacological effects, including antitumor and antimicrobial properties. The piperidine moiety enhances its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activities:
- Antitumor Activity : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines has been documented, suggesting a potential role in cancer therapy.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the piperidine ring may enhance the compound's ability to disrupt microbial membranes.
- Cardiovascular Effects : Some studies suggest that derivatives of isoquinolinedione can influence cardiac function. For instance, they may exhibit positive inotropic effects, enhancing heart muscle contraction .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cell signaling pathways related to cancer progression.
- Modulation of Receptor Activity : The compound could interact with various receptors in the body, influencing physiological responses such as blood pressure regulation and immune responses.
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Mitochondrial disruption |
Case Study 2: Antimicrobial Efficacy
In another study evaluating antimicrobial properties, this compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results indicated that the compound exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria as well as fungi.
属性
CAS 编号 |
63485-78-9 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
8-piperidin-1-ylisoquinoline-5,6-dione |
InChI |
InChI=1S/C14H14N2O2/c17-13-8-12(16-6-2-1-3-7-16)11-9-15-5-4-10(11)14(13)18/h4-5,8-9H,1-3,6-7H2 |
InChI 键 |
BRLFCXUNHMGMQM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC(=O)C(=O)C3=C2C=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















